molecular formula C24H20N2O4S B2740789 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 361160-22-7

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2740789
CAS No.: 361160-22-7
M. Wt: 432.49
InChI Key: IQOYOSVTDMCJCK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic small molecule characterized by a central 1,3-thiazole ring core. This core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many pharmacologically active compounds . The molecular structure is further elaborated with a 3,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a 4-phenoxybenzamide group at the 2-position. Compounds featuring the thiazole scaffold, such as this one, are of significant interest in early-stage drug discovery and chemical biology. Literature indicates that thiazole and thiazolidine derivatives demonstrate a broad spectrum of potential biological properties, including anticancer, antimicrobial, and anti-inflammatory activities . Specifically, structurally related N-benzamide-thiazole hybrids have been investigated as potential inhibitors of key biological targets. For instance, certain derivatives have been designed and synthesized as novel EGFR/HER-2 dual-target inhibitors for studies targeting cancer growth and angiogenesis . The presence of the dimethoxyphenyl ring system is a feature found in various bioactive molecules and can be critical for interaction with enzyme active sites. This product is intended for research applications such as in vitro screening assays, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical entities. Researchers are encouraged to explore its potential as a core scaffold in the development of novel therapeutic agents. This product is for research use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-21-13-10-17(14-22(21)29-2)20-15-31-24(25-20)26-23(27)16-8-11-19(12-9-16)30-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYOSVTDMCJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of Phenoxybenzamide Moiety: The phenoxybenzamide moiety can be synthesized by reacting phenol derivatives with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects
Compound Name Substituents on Thiazole Ring Amide/Other Groups Key Properties/Activities Evidence Source
Target Compound 4-(3,4-dimethoxyphenyl) 4-phenoxybenzamide N/A (structural baseline)
N-(4-phenyl-1,3-thiazol-2-yl) benzamides (5c) 4-phenyl 4-chlorobenzamide Anti-inflammatory (carrageenan model)
Compound 6a 4-(4-hydroxy-3-methoxyphenyl) Acetamide Non-selective COX-1/COX-2 inhibition
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide 4-(3,4-dimethoxyphenyl) Pyrazine-2-carboxamide Unknown (structural variation)
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-(7-methoxybenzofuran) 4-phenoxybenzamide Structural rigidity from benzofuran

Key Observations :

  • Anti-inflammatory Activity : Compound 5c (4-chlorobenzamide derivative) exhibits potent anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance efficacy in this scaffold . In contrast, the target compound’s 3,4-dimethoxy groups may favor antioxidant or neurotrophic roles, as seen in dimethoxy-substituted cyclohexenes ().
  • Enzyme Inhibition: Compound 6a’s 4-hydroxy-3-methoxyphenyl group confers non-selective COX inhibition, while its acetamide chain simplifies the structure compared to the target’s bulky phenoxybenzamide .
Physicochemical Properties
Property Target Compound N-(4-phenyl-1,3-thiazol-2-yl) benzamides (5c) Compound 6a
Molecular Weight (g/mol) ~535 () ~314 (estimated) ~292 (estimated)
LogP (Predicted) ~4.2 (highly lipophilic) ~3.5 ~2.8
Hydrogen Bond Acceptors 7 () 3 4

Implications :

  • The target’s high molecular weight and lipophilicity may limit bioavailability but enhance membrane permeability.
  • Analogues with fewer hydrogen bond acceptors (e.g., 5c) may exhibit better solubility profiles .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a phenoxybenzamide moiety, which contribute to its unique biological profile. The structural formula can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in inflammatory pathways. For instance, studies have reported that compounds with similar structures exhibit dual cholinesterase inhibition, which can be beneficial in neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antioxidant Activity Protects cells from oxidative stress by scavenging free radicals.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines like IL-1β and TNF-α in vitro.
Neuroprotective Effects Shows protective effects against H₂O₂-induced damage in neuronal cell lines.
Cholinesterase Inhibition Potentially useful in treating Alzheimer's disease by inhibiting acetylcholinesterase.

Case Studies and Research Findings

  • Neuroprotective Study : A study evaluating the neuroprotective effects of similar thiazole derivatives demonstrated a significant reduction in cell death induced by oxidative stress in PC12 cells. The compound exhibited a 53% neuroprotective effect compared to ferulic acid (77%), indicating its potential use in neuroprotection .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of thiazole derivatives found that certain compounds effectively reduced levels of inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This suggests that this compound may also possess similar anti-inflammatory capabilities .
  • Cholinesterase Inhibition : Research on multitarget compounds indicated that derivatives with thiazole structures could serve as mixed-type inhibitors of cholinesterase enzymes. This activity is crucial for developing treatments for cognitive disorders .

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